

# Technical Support Center: Avibactam and Avibactam Tomilopil Degradation in Biological Matrices

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## Compound of Interest

Compound Name: Avibactam Tomilopil

Cat. No.: B8217973

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of avibactam and its orally available prodrug, **avibactam tomilopil**, in biological matrices.

## Frequently Asked Questions (FAQs)

Q1: What is the relationship between avibactam and **avibactam tomilopil**?

A1: **Avibactam tomilopil** is an orally active prodrug of avibactam.[1][2][3] Following oral administration, **avibactam tomilopil** is converted in vivo to the active drug, avibactam, which is a potent  $\beta$ -lactamase inhibitor.[1] This prodrug strategy allows for oral delivery of avibactam, which itself has low oral bioavailability.[4]

Q2: What is the primary degradation pathway for **avibactam tomilopil** in biological systems?

A2: The primary degradation pathway for **avibactam tomilopil** is the metabolic conversion to the active avibactam. This process involves the enzymatic cleavage of the prodrug moiety. The intended degradation is its conversion to the active drug.

Q3: What are the main degradation pathways for avibactam in biological matrices?

A3: Avibactam's degradation in biological matrices is primarily characterized by hydrolysis.[5][6] However, a key aspect of its mechanism of action is its reversible covalent binding to serine  $\beta$ -

lactamases.[3][7] This means that a significant pathway is the deacylation and regeneration of the intact, active avibactam molecule.[3] In some instances, particularly with certain classes of  $\beta$ -lactamases like KPC-2, a slower, irreversible hydrolysis of the acyl-enzyme complex can occur, leading to fragmentation of the avibactam molecule.[8]

Q4: Is avibactam stable in common biological matrices like plasma and blood?

A4: Avibactam exhibits limited stability in plasma and whole blood, which necessitates careful sample handling and storage.[9] For therapeutic drug monitoring, transport times of less than 6 hours at 23°C are recommended for plasma samples.[9] Stability is improved at lower temperatures, and for long-term storage, freezing at -80°C is advisable.[10][11] Some studies suggest that stability may be better in dried blood spots (DBS) compared to plasma or whole blood.[9]

Q5: What analytical methods are typically used to study the degradation of avibactam?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for the quantification of avibactam in biological matrices.[12][13][14] These methods are sensitive and specific enough to monitor the concentrations of avibactam and its potential degradation products during stability studies.

## Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Inconsistent or lower-than-expected concentrations of avibactam in plasma samples.

- Question: My LC-MS/MS results show variable and unexpectedly low concentrations of avibactam from plasma samples stored at 4°C for 24 hours. What could be the cause?
- Answer: This issue is likely due to the degradation of avibactam in the plasma samples. Avibactam has limited stability at refrigerated temperatures.[9][11] To mitigate this, process plasma samples as quickly as possible after collection. If immediate analysis is not possible, samples should be frozen at -80°C. Ensure that the time between sample collection, processing, and freezing is minimized and consistent across all samples to reduce variability. Also, verify that the pH of the sample has not shifted, as pH can influence the rate of hydrolysis.

Issue 2: Difficulty in detecting the conversion of **avibactam tomilopil** to avibactam in vitro.

- Question: I am incubating **avibactam tomilopil** in human plasma to monitor its conversion to avibactam, but the conversion rate is very low. Why might this be?
- Answer: The conversion of **avibactam tomilopil** to avibactam is an enzymatic process. The low conversion rate in vitro could be due to several factors:
  - Enzyme Activity: The specific enzymes responsible for the cleavage of the prodrug may have low activity or be absent in the in vitro matrix being used. Consider using liver microsomes or hepatocytes, as these preparations typically have higher metabolic activity.
  - Cofactor Requirements: The enzymes may require specific cofactors that are not present in sufficient concentrations in the plasma matrix.
  - Incubation Conditions: Ensure that the incubation temperature and pH are optimal for enzymatic activity.

Issue 3: Observing multiple peaks related to avibactam in my chromatogram.

- Question: During my LC-MS/MS analysis of avibactam stability, I am observing several unexpected peaks with similar mass-to-charge ratios. What are these?
- Answer: These additional peaks could be degradation products of avibactam. Depending on the conditions of your experiment (e.g., presence of specific enzymes, pH), avibactam can undergo hydrolysis and fragmentation.<sup>[8]</sup> To identify these peaks, you would need to perform mass spectrometry fragmentation analysis (MS/MS) and compare the fragmentation patterns to the parent avibactam molecule and theoretically derived degradation products.

## Data Presentation

### Table 1: Stability of Avibactam in Human Biological Matrices

Biological Matrix	Storage Temperature	Duration	Stability	Reference
Plasma	23°C	< 6 hours	Stable	<a href="#">[9]</a>
Whole Blood	23°C	< 6 hours	Stable	<a href="#">[9]</a>
Dried Blood Spots	23°C	24 hours	Stable	<a href="#">[9]</a>
Plasma	4°C	23 hours	Stable	<a href="#">[10]</a>
Plasma	-20°C	10 days	Stable	<a href="#">[10]</a>
Plasma	-80°C	35 days	Stable	<a href="#">[10]</a>
Plasma	-80°C	> 1 year	Stable	<a href="#">[11]</a>

## Experimental Protocols

### Protocol: In Vitro Stability Assessment of Avibactam in Human Plasma by LC-MS/MS

This protocol outlines a typical experiment to determine the stability of avibactam in human plasma.

#### 1. Materials and Reagents:

- Avibactam reference standard
- Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
- Internal standard (e.g., isotopically labeled avibactam)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Phosphate-buffered saline (PBS), pH 7.4

## 2. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of avibactam in water.
- Prepare working solutions by diluting the stock solution with water to appropriate concentrations for spiking into plasma.
- Prepare an internal standard stock solution and a working solution in a similar manner.

## 3. In Vitro Incubation:

- Thaw frozen human plasma in a water bath at 37°C.
- Fortify the plasma with avibactam working solution to achieve the desired final concentrations (e.g., low, medium, and high QC levels).
- Vortex the spiked plasma samples gently.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the incubation mixture into separate tubes.
- Immediately stop the degradation process by adding the internal standard in a protein precipitation solvent (e.g., acetonitrile).

## 4. Sample Preparation (Protein Precipitation):

- To each plasma aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard.
- Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge at  $>10,000 \times g$  for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

## 5. LC-MS/MS Analysis:

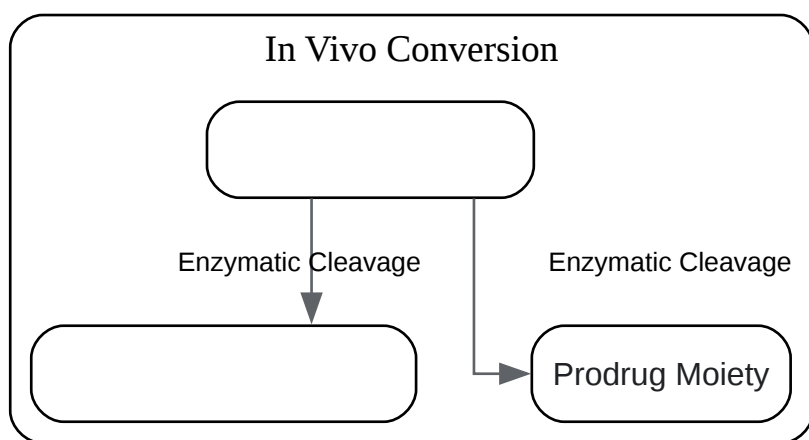
- Chromatographic Conditions:

- Column: A suitable HILIC or amide column for polar compounds.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution program optimized for the separation of avibactam from endogenous plasma components.
- Flow Rate: As recommended for the column dimensions.
- Injection Volume: 5-10  $\mu\text{L}$ .
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray ionization (ESI), typically in negative mode for avibactam.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both avibactam and the internal standard.

#### 6. Data Analysis:

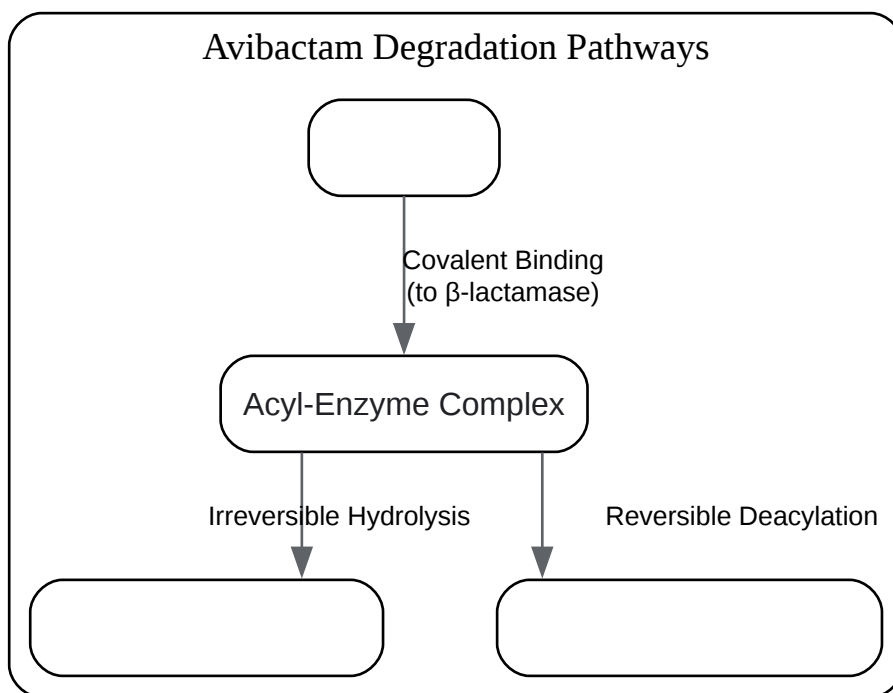
- Calculate the peak area ratio of avibactam to the internal standard for each time point.
- Determine the concentration of avibactam at each time point using a calibration curve prepared in the same matrix.
- Plot the percentage of avibactam remaining versus time. The stability is often assessed by the time at which the concentration falls below a certain threshold (e.g., 90%) of the initial concentration.

## Visualizations



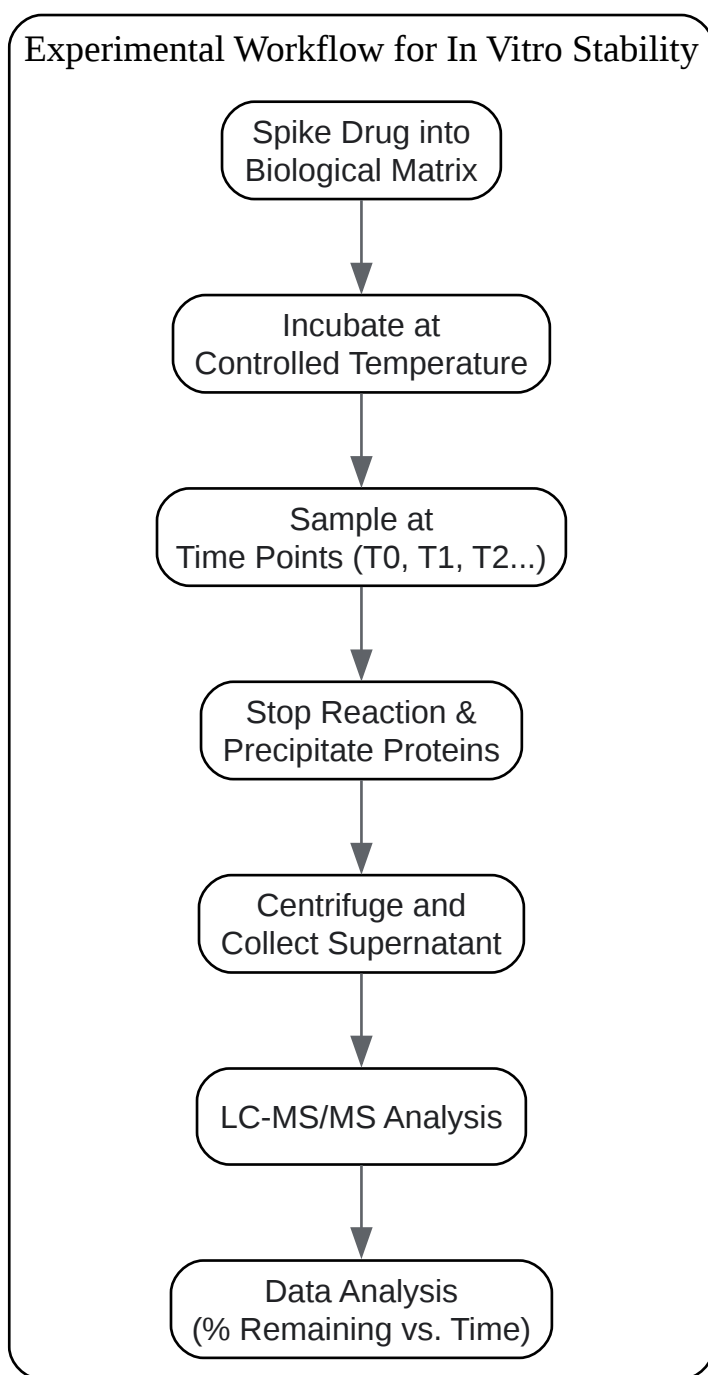
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Caption: Conversion of **avibactam tomilopil** to avibactam.



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Caption: Degradation pathways of avibactam.



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Caption: Workflow for in vitro stability studies.



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